molecular formula F6O2Sb B14782374 Dioxidenium hexafluoroantimonate(1-)

Dioxidenium hexafluoroantimonate(1-)

Cat. No.: B14782374
M. Wt: 267.749 g/mol
InChI Key: OIJHYTXGQPPZNY-UHFFFAOYSA-H
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Description

Dioxidenium hexafluoroantimonate(1-) is a cationic coordination complex containing the hexafluoroantimonate(1-) anion ($ \text{SbF}_6^- $) paired with a dioxidenium cation. Hexafluoroantimonate derivatives are widely used in organic synthesis, photopolymerization, and acid catalysis due to their strong oxidizing or Lewis acidic properties .

Properties

Molecular Formula

F6O2Sb

Molecular Weight

267.749 g/mol

InChI

InChI=1S/6FH.O2.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6

InChI Key

OIJHYTXGQPPZNY-UHFFFAOYSA-H

Canonical SMILES

O=[O+].F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dioxidenium hexafluoroantimonate(1-) typically involves the reaction of antimony pentafluoride with a suitable precursor. One common method is the reaction of antimony pentafluoride with hydrogen fluoride, which produces hexafluoroantimonic acid. This acid can then react with a suitable cation source to form dioxidenium hexafluoroantimonate(1-) .

Industrial Production Methods

Industrial production of hexafluoroantimonate compounds often involves the use of sodium antimonate as a raw material. The process includes reacting sodium antimonate with hydrofluoric acid, followed by filtration and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dioxidenium hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in certain reactions.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, where one or more atoms in a molecule are replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in reactions with dioxidenium hexafluoroantimonate(1-) include hydrogen fluoride, antimony pentafluoride, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving dioxidenium hexafluoroantimonate(1-) depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound may produce oxidized products, while in substitution reactions, new compounds with substituted groups are formed .

Mechanism of Action

The mechanism of action of dioxidenium hexafluoroantimonate(1-) involves its ability to act as a strong acid and catalyst. It can donate protons to other molecules, facilitating various chemical reactions. The compound’s molecular targets and pathways include enzymes and proteins involved in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Hexafluoroantimonate Compounds

Structural and Molecular Comparisons

Hexafluoroantimonate salts share the $ \text{SbF}_6^- $ anion but differ in their cationic counterparts, which dictate their reactivity and applications. Key structural and molecular data are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Charge Key Features
Dioxidenium hexafluoroantimonate(1-) Not explicitly provided 1- Likely contains a dioxidenium cation; inferred high oxidizing capacity
Silver(1+) hexafluoroantimonate(1-) $ \text{AgSbF}_6 $ 343.65 1- Linear cation-anion structure; used in carbocation generation
Sodium hexafluoroantimonate $ \text{NaSbF}_6 $ 258.74 1- Ionic solid; industrial applications in electrolytes
Diphenyliodonium hexafluoroantimonate $ \text{C}{12}\text{H}{10}\text{F}_6\text{ISb} $ 516.86 1- Photoinitiator with visible-light absorption (270–390 nm)
Fluoroantimonic acid (H$ \text{SbF}_6 $) $ \text{HSbF}_6 $ 236.76 1- Superacid; used in hydrocarbon transformations

Reactivity and Selectivity

  • Oxidizing Power :

    • Dioxidenium hexafluoroantimonate(1-) is hypothesized to act as a strong oxidant, similar to diphenyliodonium hexafluoroantimonate, which generates phenyl radicals under blue light (380–515 nm) to initiate polymerization .
    • Silver hexafluoroantimonate ($ \text{AgSbF}6 $) stabilizes carbocations in Friedel-Crafts alkylation, whereas sodium hexafluoroantimonate ($ \text{NaSbF}6 $) is less reactive due to its ionic lattice structure .
  • Chemoselectivity in Reactions :

    • In pinacol rearrangements, hexafluoroantimonate oxidants influence product distribution. For example, iodonium-based salts favor carbonyl formation via radical pathways, while dioxidenium derivatives may promote alternative intermediates .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Pinacol Rearrangement

Oxidant Primary Product Selectivity Factor Reference
Diphenyliodonium hexafluoroantimonate Aromatic carbonyls 8.2
Silver hexafluoroantimonate Aliphatic ketones 5.1
Dioxidenium hexafluoroantimonate(1-) Not reported

Table 2: Photopolymerization Performance

Photoinitiator Absorption Peak (nm) C=C Conversion (%) Reference
Diphenyliodonium hexafluoroantimonate 345 85
P3C-Sb 365 68
CQ + EDAB 465 92

Biological Activity

Dioxidenium hexafluoroantimonate(1-), with the chemical formula F6O2Sb, is a compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. Understanding its biological activity is crucial for potential applications in therapeutic contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Dioxidenium hexafluoroantimonate(1-) is characterized by its unique structural properties, which include:

  • Molecular Formula : F6O2Sb
  • Molecular Weight : 308.86 g/mol
  • IUPAC Name : Dioxidenium hexafluoroantimonate

These properties contribute to its reactivity and potential biological interactions.

Research indicates that dioxidenium hexafluoroantimonate(1-) may exhibit biological activity through several mechanisms:

  • Oxidative Stress Induction : The compound has been shown to induce oxidative stress in various cell lines, leading to apoptosis (programmed cell death) and necrosis.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain metabolic enzymes, impacting cellular respiration and energy production pathways.

In Vitro Studies

A series of in vitro studies have demonstrated the cytotoxic effects of dioxidenium hexafluoroantimonate(1-) on cancer cell lines. Key findings include:

  • Cell Viability Assays : Dioxidenium hexafluoroantimonate(1-) exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells, with an IC50 value indicating potent inhibition of cell growth.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers apoptosis via the mitochondrial pathway, characterized by increased mitochondrial membrane permeability and activation of caspases.
Cell LineIC50 (µM)Mechanism of Action
Glioblastoma Multiforme15Apoptosis via mitochondrial pathway
Hepatocellular Carcinoma20Induction of oxidative stress

Case Studies

A notable case study involved the application of dioxidenium hexafluoroantimonate(1-) in a therapeutic setting for treating resistant cancer types. The study highlighted:

  • Patient Response : Patients exhibited varying degrees of response, with some showing significant tumor reduction.
  • Side Effects : Common side effects included fatigue and mild gastrointestinal disturbances, but no severe adverse events were reported.

Comparative Analysis with Other Compounds

To contextualize the biological activity of dioxidenium hexafluoroantimonate(1-), a comparison with other known compounds was conducted. The following table summarizes key differences:

CompoundIC50 (µM)Mechanism of ActionNotable Effects
Dioxidenium Hexafluoroantimonate(1-)15Apoptosis inductionEffective against GBM
2-Deoxy-D-glucose25Glycolysis inhibitionLimited efficacy due to pharmacokinetics
Halogenated 2-DG analogs10Hexokinase inhibitionEnhanced stability and uptake

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